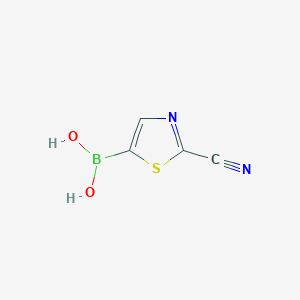
4-Ethyl-5-fluoronicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-fluoronicotinonitrile is an organic compound with the molecular formula C8H7FN2. It is a derivative of nicotinonitrile, featuring an ethyl group at the fourth position and a fluorine atom at the fifth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoronicotinonitrile typically involves the reaction of 4-ethyl-3-pyridinecarbonitrile with a fluorinating agent. One common method includes the use of fluorine gas or a fluorinating reagent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, reduction, and fluorination steps, followed by purification to obtain the desired product with high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoronicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 4-ethyl-5-fluoronicotinamines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Ethyl-5-fluoronicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoronicotinonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
5-Fluoronicotinonitrile: Lacks the ethyl group at the fourth position.
4-Ethyl-3-pyridinecarbonitrile: Lacks the fluorine atom at the fifth position.
4-Ethyl-5-chloronicotinonitrile: Contains a chlorine atom instead of fluorine.
Uniqueness
4-Ethyl-5-fluoronicotinonitrile is unique due to the presence of both an ethyl group and a fluorine atom on the pyridine ring. This combination of substituents can enhance the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7FN2 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
4-ethyl-5-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7FN2/c1-2-7-6(3-10)4-11-5-8(7)9/h4-5H,2H2,1H3 |
InChI Key |
XNJXEQLLCVLCNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Furo[2,3,4-IJ]isoquinoline](/img/structure/B11920693.png)
![6-Azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B11920703.png)
![3,4-Dihydrocyclopenta[b]indole](/img/structure/B11920708.png)

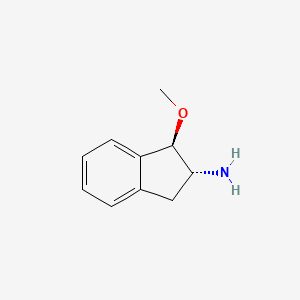
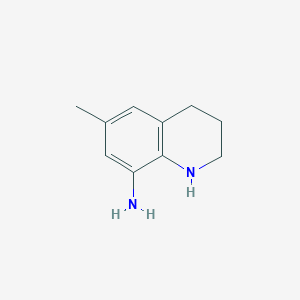
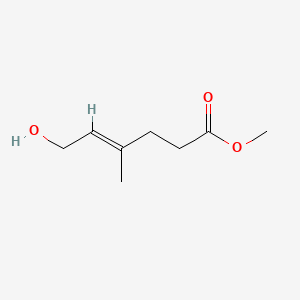

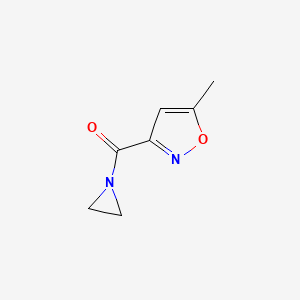

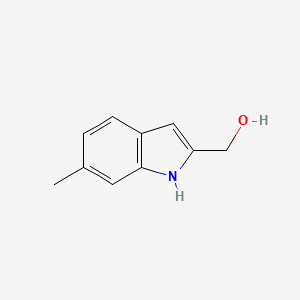
![6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B11920758.png)
![(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)
